2,4-Dichloro-6,7-dimethyl-5h-pyrrolo[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with two chlorine atoms at positions 2 and 4, and two methyl groups at positions 6 and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5,6-dimethylpyrimidine with a suitable amine or ammonia source, followed by cyclization to form the pyrrolo[3,2-d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove chlorine atoms.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products
Scientific Research Applications
2,4-Dichloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and antiviral compounds.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the methyl groups at positions 6 and 7, which can affect its reactivity and biological activity.
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine:
Uniqueness
2,4-Dichloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. The methyl groups can influence the compound’s steric and electronic properties, making it a valuable scaffold for drug design and materials science .
Properties
Molecular Formula |
C8H7Cl2N3 |
---|---|
Molecular Weight |
216.06 g/mol |
IUPAC Name |
2,4-dichloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H7Cl2N3/c1-3-4(2)11-6-5(3)12-8(10)13-7(6)9/h11H,1-2H3 |
InChI Key |
RYSYCCYRIAPKET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1N=C(N=C2Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.